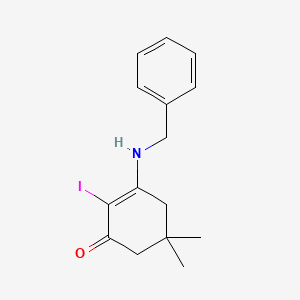

3-(Benzylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Benzylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with a benzylamino group, an iodine atom, and two methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps:

Formation of the Cyclohexene Ring: The initial step often involves the formation of the cyclohexene ring, which can be achieved through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic iodination reaction. This step usually requires the use of iodine (I₂) and a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl).

Substitution with Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction. Benzylamine (C₆H₅CH₂NH₂) is commonly used as the nucleophile, reacting with an appropriate leaving group on the cyclohexene ring, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or another substituent.

Substitution: The iodine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium thiolate (NaSR) or sodium alkoxide (NaOR) are employed under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylamino group can yield benzylidene derivatives, while substitution of the iodine atom can produce a variety of functionalized cyclohexene compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antioxidant Activity

Research indicates that compounds similar to 3-(Benzylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one exhibit significant antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The structural features of this compound may enhance its ability to interact with biological targets, making it a candidate for further investigation in antioxidant therapies .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. Inhibitors of this enzyme are valuable in treating conditions such as gout and hyperuricemia. Preliminary studies suggest that derivatives of this compound could exhibit moderate to potent inhibitory activity against xanthine oxidase, thereby providing therapeutic benefits .

Organic Synthesis

Synthesis of β-Enaminones

this compound serves as a key intermediate in the synthesis of β-enaminones under solvent-free conditions. This method is advantageous for producing compounds with high yields and purity. The reaction typically involves the use of catalysts such as PPA-SiO₂, showcasing the compound's versatility in synthetic organic chemistry .

Reactivity and Mechanism

The reactivity of this compound allows it to participate in various chemical transformations. For instance, its interaction with nucleophiles can lead to the formation of new carbon-nitrogen bonds, which are essential in synthesizing complex organic molecules. Understanding the mechanistic pathways involved can aid in optimizing reaction conditions for better yields .

Drug Development

Precursor for Bioactive Compounds

The compound is explored as a precursor for developing new pharmaceutical agents. Its ability to undergo further chemical modifications makes it a valuable building block in medicinal chemistry. Researchers are investigating its derivatives to enhance bioactivity and reduce toxicity, aiming to create more effective therapeutic agents .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which 3-(Benzylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylamino group could facilitate binding to active sites, while the iodine atom might participate in halogen bonding interactions.

Comparación Con Compuestos Similares

Similar Compounds

3-(Benzylamino)-2-chloro-5,5-dimethylcyclohex-2-en-1-one: Similar structure but with a chlorine atom instead of iodine.

3-(Benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one: Similar structure but with a bromine atom instead of iodine.

3-(Benzylamino)-2-fluoro-5,5-dimethylcyclohex-2-en-1-one: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 3-(Benzylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one imparts unique reactivity compared to its chloro, bromo, and fluoro analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity and interactions with other molecules. This makes the iodine-containing compound particularly useful in reactions where halogen bonding or specific electronic effects are desired.

Actividad Biológica

3-(Benzylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one, with the molecular formula C15H18INO and a molecular weight of 355.22 g/mol, is a compound of interest due to its potential biological activities. This compound has been studied for its effects on various biological systems, particularly in the context of enzyme inhibition and cytotoxicity against cancer cells.

Enzyme Inhibition

One of the primary areas of investigation for this compound is its inhibitory effect on enzymes, particularly tyrosinase. Tyrosinase plays a critical role in melanin biosynthesis and is a target for skin-whitening agents and anti-melanogenic therapies.

Tyrosinase Inhibition Studies

Research indicates that analogs of compounds similar to this compound exhibit significant tyrosinase inhibitory activity. For instance, in studies involving mushroom tyrosinase, certain analogs demonstrated IC50 values significantly lower than that of kojic acid, a known tyrosinase inhibitor.

| Compound | IC50 Value (µM) | Comparison to Kojic Acid |

|---|---|---|

| Kojic Acid | 24.09 | Reference |

| Analog 1 | 17.62 | 1.37 times weaker |

| Analog 2 | 3.77 | 6.39 times stronger |

| Analog 3 | 0.08 | 300 times stronger |

These findings suggest that modifications to the benzylamino structure can enhance inhibitory potency against tyrosinase.

Cytotoxicity

The cytotoxic effects of this compound and its analogs have been evaluated in various cancer cell lines. Studies have shown that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells.

Cytotoxicity Assessment

In a study involving B16F10 murine melanoma cells, several analogs were tested for their cytotoxic effects:

| Compound | Concentration (µM) | Cell Viability (%) at 48 h |

|---|---|---|

| Analog 1 | ≤20 | >80 |

| Analog 2 | ≥2.5 | <50 |

| Analog 3 | ≤20 | >80 |

The results indicate that while some analogs maintain high cell viability at therapeutic concentrations, others like Analog 2 exhibit significant cytotoxicity even at low concentrations.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Melanoma Treatment : A study demonstrated that specific analogs could inhibit tyrosinase activity in B16F10 cells by over threefold compared to untreated controls.

- Antibacterial Properties : While not extensively studied for antibacterial activity, preliminary tests suggest some derivatives may possess selective antibacterial properties against Gram-positive bacteria.

- Structure-Activity Relationship (SAR) : Investigations into the structural modifications reveal that electron-donating groups on the phenyl ring enhance biological activity, while electron-withdrawing groups diminish it.

Propiedades

IUPAC Name |

3-(benzylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18INO/c1-15(2)8-12(14(16)13(18)9-15)17-10-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPPZKUKAACSCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)I)NCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.